5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

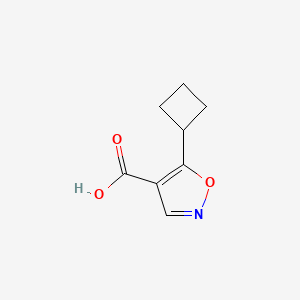

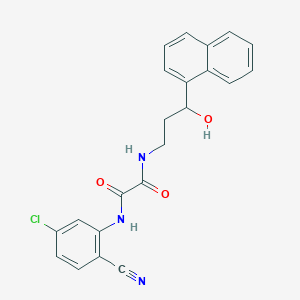

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound . It is part of the oxazole family, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid consists of a cyclobutyl group attached to the 5-position of the oxazole ring, and a carboxylic acid group attached to the 4-position . The InChI code for this compound is 1S/C8H9NO3/c10-8(11)6-7(12-4-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) .Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid are not detailed in the literature, oxazole derivatives in general are known to participate in a variety of chemical reactions. For instance, the carboxylate group can add to a P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group .Aplicaciones Científicas De Investigación

Peptidomimetics and Biologically Active Compounds : The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has been identified as useful in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This research highlights the potential of such molecules in drug discovery and development (Ferrini et al., 2015).

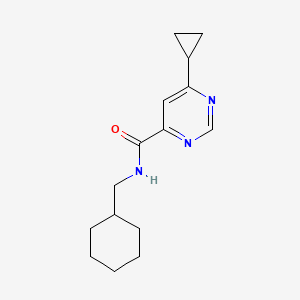

Antimycobacterial Activity : A study synthesized new compounds containing 1-(5-cyclobutyl-1,3-oxazol-2-yl) and evaluated their antimycobacterial activities. This research is particularly important for developing treatments against Mycobacterium tuberculosis, including multidrug-resistant strains (Sriram et al., 2007).

Synthesis of Oxazole Derivatives : A novel synthesis method for 2,5-disubstituted oxazoles and oxazolines was developed, involving ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This research contributes to the broader understanding of synthesizing oxazole derivatives, which can be applied in various chemical and pharmaceutical processes (Zhong et al., 2012).

Fluorescent Probes in Peptides : The study of oxazole-4-carboxylate derivatives revealed their potential as fluorescent probes, which is significant for applications in bioimaging and diagnostics. The research demonstrated the synthesis of these compounds and their incorporation into peptides, maintaining good fluorescence levels (Ferreira et al., 2010).

Stability and Spectroscopic Properties : Research on 5-Hydroxyoxazole-4-carboxylic acid derivatives, closely related to 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid, has provided insights into their stability and spectroscopic properties. This is essential for understanding their behavior in various chemical contexts and potential applications (Tirla et al., 2021).

Building Blocks for Amino Acid-like Molecules : A study developed a synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, highlighting their use as novel building blocks for heterocyclic amino acid-like molecules. This is significant in the field of organic chemistry and drug design (Bruzgulienė et al., 2022).

Safety And Hazards

Direcciones Futuras

The future research directions for 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their medicinal applications. Given the wide range of biological activities exhibited by oxazole derivatives, they hold promise for the development of new therapeutic agents .

Propiedades

IUPAC Name |

5-cyclobutyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOUAPBYZJDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(4,6-dioxo-2-phenyl-3-(thiophen-2-yl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469006.png)

![7-fluoro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2469007.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2469012.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxoprolinamide](/img/structure/B2469026.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)